BocNH-PEG3-acid-amine DBCO
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Overview
Description
BocNH-PEG3-acid-amine DBCO: is a chemical compound used primarily in bioconjugation reactions and drug discovery . It is composed of a polyethylene glycol (PEG) chain with a Boc-protected amine group, an acid group, and a dibenzocyclooctyne (DBCO) moiety. The compound is known for its application in copper-free click chemistry, which allows for efficient and specific chemical conjugation under mild conditions without the need for toxic catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG3-acid-amine DBCO involves several steps:
PEGylation: The PEG chain is synthesized via anionic polymerization of ethylene oxide using hydroxyl initiators.
Protection and Functionalization: The PEG chain is then functionalized with a Boc-protected amine group and an acid group.
DBCO Conjugation: The final step involves the conjugation of the DBCO moiety to the PEG chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: BocNH-PEG3-acid-amine DBCO undergoes substitution reactions where the Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Click Chemistry Reactions: The DBCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of copper-free click chemistry.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Click Chemistry: Azide-functionalized molecules are used in SPAAC reactions with DBCO under mild, aqueous conditions.
Major Products:
Scientific Research Applications
Chemistry: : BocNH-PEG3-acid-amine DBCO is used in the synthesis of complex molecules and polymers through click chemistry . Biology : It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes . Medicine : The compound is used in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects . Industry : It is utilized in the development of advanced materials and surface modifications for various industrial applications .
Mechanism of Action
The primary mechanism of action of BocNH-PEG3-acid-amine DBCO involves its participation in click chemistry reactions. The DBCO moiety reacts with azide-functionalized molecules through SPAAC, forming stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG3-amine: Similar to BocNH-PEG3-acid-amine DBCO but lacks the Boc-protected amine and acid groups.
DBCO-PEG23-amine: Contains a longer PEG chain and is used for similar bioconjugation applications.
Uniqueness: : this compound is unique due to its combination of a Boc-protected amine, an acid group, and a DBCO moiety. This allows for versatile applications in bioconjugation, drug delivery, and material science, providing both stability and reactivity under mild conditions .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRMZLUDCISDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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